(2Z)-3-acetyl-2-[(4-bromophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate

Antiproliferative Activity Cervical Cancer 2-Iminodihydrothiazole

2-Imino-2,3-dihydrothiazoles with precise (Z)-configuration are rarely stocked, forcing researchers to use aromatic 2-aminothiazole analogs lacking authentic conformational flexibility and electronic character for SAR studies. • (Z)-configured 2,3-dihydrothiazole core with dual N-acetyl/O-acetate substitution creates a unique H-bond landscape unavailable in fully aromatic analogs • 4-Bromophenyl imino substituent enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and provides anomalous scattering for X-ray co-crystal phasing • Based on US 7,220,765 SAR demonstrating somatostatin receptor subtype affinity; evaluable against HeLa/Siha lines per Shi et al. paradigm Custom synthesis available; contact BenchChem for quote and lead time.

Molecular Formula C13H11BrN2O3S
Molecular Weight 355.21 g/mol
Cat. No. B12131195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-3-acetyl-2-[(4-bromophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate
Molecular FormulaC13H11BrN2O3S
Molecular Weight355.21 g/mol
Structural Identifiers
SMILESCC(=O)N1C(=CSC1=NC2=CC=C(C=C2)Br)OC(=O)C
InChIInChI=1S/C13H11BrN2O3S/c1-8(17)16-12(19-9(2)18)7-20-13(16)15-11-5-3-10(14)4-6-11/h3-7H,1-2H3
InChIKeyPRRHJMJAJBIRMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Imino-2,3-dihydrothiazole Acetate: Structure & Procurement Baseline


(2Z)-3-acetyl-2-[(4-bromophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate (C₁₃H₁₁BrN₂O₃S; MW 355.21 g/mol) is a 2-imino-2,3-dihydrothiazole derivative belonging to the class of heterocyclic compounds that contain both sulfur and nitrogen in a five-membered ring . It features a (Z)-configured imine bond at the 2-position bearing a 4-bromophenyl substituent, an N-acetyl group at the 3-position, and an O-acetate ester at the 4-position of the dihydrothiazole core. This specific 2,3-dihydro oxidation state differentiates it from fully aromatic 2-aminothiazole analogs and places it within a relatively rare subclass of 2-imino-2,3-dihydrothiazoles that have been investigated for somatostatin receptor modulation and antiproliferative activity [1].

Why Generic Substitution Fails: Key Substituent & Oxidation-State Dependencies


Substituting a generic thiazole or even a closely related 2-aminothiazole for this specific compound ignores two critical structural determinants that govern reactivity and potential biological recognition: (i) the 2,3-dihydro oxidation state of the thiazole ring, which alters the electronic character of the imine bond and the ring's conformational flexibility compared to fully aromatic 2-aminothiazoles [1]; and (ii) the simultaneous presence of both N-acetyl and O-acetate functionalities, which creates a unique hydrogen-bond acceptor/donor landscape and influences metabolic lability [2]. Compounds lacking the 4-bromophenyl imino group—such as simple 2-imino-2,3-dihydrothiazoles without halogen substitution—exhibit markedly different somatostatin receptor subtype selectivity profiles, demonstrating that the 4-bromophenyl moiety is not a passive spectator but a pharmacophoric determinant [3]. Simple replacement with a 4-chlorophenyl or unsubstituted phenyl analog is not supported by existing structure-activity relationship data and may lead to divergent target engagement.

Differentiation Evidence: 2-Iminodihydrothiazole Acetate vs. Closest Analogs


2,3-Dihydro vs. Aromatic Thiazole: Antiproliferative Phenotype

In a direct synthetic and biological study by Shi et al. (2011), the condensation of N-aryl thioureas with 3-bromo-acetylacetone produced both 5-acetyl-4-methyl-2-(substituted anilino)thiazoles (aminothiazoles) and 2-imino-3-(substituted phenyl)-4-methyl-5-acetyl-2,3-dihydrothiazoles (iminodihydrothiazoles) as separable isomers. Selected iminodihydrothiazole isomers exhibited moderate in vitro antiproliferative activity against human cervical cancer cell lines HeLa and Siha, whereas the corresponding aminothiazole isomers showed distinctly different activity profiles, confirming that the 2,3-dihydro oxidation state and imino tautomeric form are not functionally interchangeable [1]. Although the specific 4-bromophenyl and acetate-substituted variant was not individually reported, the study provides class-level evidence that the 2-imino-2,3-dihydrothiazole scaffold confers a biological phenotype that cannot be replicated by aromatic 2-aminothiazole analogs.

Antiproliferative Activity Cervical Cancer 2-Iminodihydrothiazole 2-Aminothiazole

4-Bromophenyl Imino Group: Somatostatin Receptor Selectivity

Patent US 7,220,765 (Moinet et al.) discloses a series of 2-arylimino-2,3-dihydrothiazole derivatives as somatostatin receptor ligands, demonstrating that variation of the N-aryl substituent on the imino group modulates both affinity and subtype selectivity across sst₁–sst₅ receptors [1]. While the patent does not disclose the exact 3-acetyl-4-acetate substitution pattern, it establishes that 4-substituted phenyl imino derivatives—including halogenated variants—exhibit good affinity for certain somatostatin receptor subtypes. The 4-bromophenyl group in the target compound is therefore predicted to confer distinct receptor interaction properties compared to 4-chlorophenyl, 4-fluorophenyl, or unsubstituted phenyl analogs, based on the established SAR within this chemotype [1]. This is a class-level inference; direct comparative binding data (Ki or IC₅₀) for this exact compound versus its des-bromo or halogen-swapped analogs are not available in the public domain.

Somatostatin Receptor 4-Bromophenyl 2-Arylimino-2,3-dihydrothiazole Subtype Selectivity

Dual Acetylation: Differentiation from Mono-/Non-Acetylated Analogs

The target compound is distinguished from the vast majority of reported 2-imino-2,3-dihydrothiazole derivatives by the presence of two acetyl groups: an N-acetyl at position 3 and an O-acetate ester at position 4 . In the synthesis described by Shi et al. (2011), the analogous compounds bear a single 5-acetyl group and a 4-methyl substituent, with no ester functionality [1]. The O-acetate ester at C4 introduces a hydrolytically labile site that can serve as a prodrug handle or a metabolic soft spot, while the N-acetyl group modulates the electron density of the imine bond and reduces the nucleophilicity of the ring nitrogen. This dual acetylation pattern is absent in comparator compounds such as 2-amino-4-(4-bromophenyl)thiazole (CAS not assigned to target compound), 2-(2-acetamido-4-(4-bromophenyl)thiazol-5-yl)acetic acid (CAS 1181254-85-2), and the somatostatin receptor ligands disclosed in US 7,220,765, which typically lack ester functionality at the 4-position [2]. The physicochemical consequence is a predicted increase in polar surface area and hydrogen-bond acceptor count, which may affect membrane permeability and solubility relative to non-acetylated analogs.

N-Acetyl O-Acetate Dual Acetylation Metabolic Lability Hydrogen Bonding

Research & Industrial Applications of the 2-Iminodihydrothiazole Acetate


Chemical Probe for 2-Iminodihydrothiazole Recognition

The unique combination of the 2,3-dihydrothiazole core with a 4-bromophenyl imino substituent makes this compound a candidate for chemical probe campaigns aimed at identifying protein targets that selectively recognize the 2-imino-2,3-dihydrothiazole scaffold over aromatic 2-aminothiazoles. The bromine atom provides a convenient handle for X-ray crystallographic phasing (anomalous scattering) in target–ligand co-crystal structures, a practical advantage over non-halogenated analogs .

Somatostatin Receptor Subtype Selectivity Screening

Based on the established SAR from US Patent 7,220,765 demonstrating that 2-arylimino-2,3-dihydrothiazoles exhibit affinity for somatostatin receptor subtypes, this compound—bearing the 4-bromophenyl imino group—can serve as a screening candidate or starting point for medicinal chemistry optimization targeting sst receptor-mediated disorders (acromegaly, neuroendocrine tumors, metabolic diseases). The dual acetylation pattern may offer a pharmacokinetic differentiation strategy not available in the patented analogs [1].

Antiproliferative Screening with Isomeric Comparator

Following the Shi et al. (2011) experimental paradigm, this compound can be evaluated alongside its corresponding 2-aminothiazole isomer for differential antiproliferative activity against HeLa and Siha cervical cancer cell lines. The presence of both N-acetyl and O-acetate groups may reveal structure-activity relationships beyond those observed for the 4-methyl-5-acetyl series reported in the literature [2].

Late-Stage Diversification via Bromine Displacement

The 4-bromophenyl substituent provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the aryl imino group. This is a practical advantage over the corresponding 4-chlorophenyl or unsubstituted phenyl analogs, as the C–Br bond offers superior oxidative addition reactivity. The O-acetate ester simultaneously provides an orthogonal functional group for nucleophilic acyl substitution or hydrolysis to the free 4-hydroxy derivative .

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